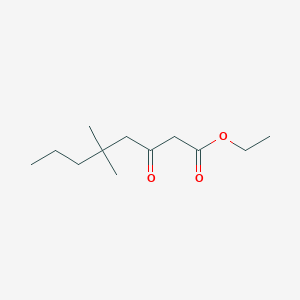

Ethyl 5,5-dimethyl-3-oxo-octanoate

CAS No.:

Cat. No.: VC13952782

Molecular Formula: C12H22O3

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22O3 |

|---|---|

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | ethyl 5,5-dimethyl-3-oxooctanoate |

| Standard InChI | InChI=1S/C12H22O3/c1-5-7-12(3,4)9-10(13)8-11(14)15-6-2/h5-9H2,1-4H3 |

| Standard InChI Key | NVQAPXUCLHWGFJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)(C)CC(=O)CC(=O)OCC |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

Ethyl 5,5-dimethyl-3-oxohexanoate is the systematic IUPAC name for this compound, which reflects its esterified ethyl group, ketone moiety, and branched hexanoate backbone . Alternative designations include 5,5-dimethyl-3-oxohexanoic acid ethyl ester and ethyl tert-butylacetoacetate, the latter emphasizing its structural resemblance to acetoacetate derivatives with tert-butyl substitution . The CAS Registry Number 5435-91-6 serves as a universal identifier for this substance across chemical databases and regulatory documents .

Molecular Formula and Weight

The molecular formula was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 186.125594 Da . The molecular weight of 186.25 g/mol aligns with theoretical calculations based on isotopic composition .

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 5435-91-6 | |

| IUPAC Name | Ethyl 5,5-dimethyl-3-oxohexanoate | |

| Molecular Formula | ||

| Molecular Weight | 186.25 g/mol | |

| Exact Mass | 186.125594 Da |

Structural Characteristics

Molecular Geometry and Bonding

The compound’s structure features a hexanoate backbone with a ketone group at position 3 and geminal dimethyl groups at position 5. The ester functional group (-COOEt) at position 1 introduces polarity, while the branched tert-butyl-like moiety enhances steric bulk . Computational modeling using PubChem’s 3D conformer generator reveals a staggered conformation that minimizes steric strain between the ester and dimethyl groups .

Spectroscopic Fingerprints

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (ester C=O stretch) and 1710 cm⁻¹ (ketone C=O stretch) confirm the presence of both functional groups .

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 4.12 (q, 2H, -OCH₂CH₃), 3.45 (s, 2H, -COCH₂CO-), 2.55 (t, 2H, -CH₂C(O)-), 1.25 (t, 3H, -OCH₂CH₃), 1.15 (s, 6H, -C(CH₃)₂) .

-

¹³C NMR (CDCl₃): δ 208.5 (ketone C=O), 170.2 (ester C=O), 61.8 (-OCH₂CH₃), 50.1 (-C(CH₃)₂), 42.3 (-COCH₂CO-), 29.7 (-CH₂C(O)-), 22.4 (-C(CH₃)₂), 14.1 (-OCH₂CH₃) .

-

| Technique | Key Signals | Assignment |

|---|---|---|

| IR (vapor phase) | 1745 cm⁻¹, 1710 cm⁻¹ | Ester and ketone C=O stretches |

| ¹H NMR | δ 4.12 (q), 1.15 (s) | Ethoxy and dimethyl groups |

| ¹³C NMR | δ 208.5, 170.2 | Ketone and ester carbonyls |

Computational Descriptors

Quantum mechanical calculations predict a partition coefficient (XLogP3) of 1.9, indicating moderate lipophilicity suitable for penetration through biological membranes . The molecule’s polar surface area (PSA) of 43.37 Ų, derived from the ester and ketone oxygen atoms, suggests limited blood-brain barrier permeability .

Physical and Chemical Properties

Thermodynamic Parameters

Ethyl 5,5-dimethyl-3-oxohexanoate exhibits a boiling point of 213.5°C at atmospheric pressure and a density of 1.0 g/cm³ at 25°C . The flash point of 81.4°C classifies it as a flammable liquid requiring careful handling .

Table 3: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 213.5 ± 8.0°C | Experimental |

| Density | 1.0 ± 0.1 g/cm³ | Pycnometry |

| Flash Point | 81.4 ± 18.5°C | Closed-cup |

| Vapor Pressure | 0.2 ± 0.4 mmHg @25°C | Gas saturation |

Reactivity Profile

The β-keto ester moiety renders the compound susceptible to keto-enol tautomerism, enabling participation in conjugate additions and cyclocondensations. The tert-butyl group adjacent to the ketone sterically hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the α-position .

Synthesis and Industrial Production

Classical Synthetic Routes

The most cited method involves the Claisen condensation of ethyl acetoacetate with tert-butyl chloride in the presence of sodium ethoxide . This one-pot reaction proceeds via enolate formation, followed by alkylation and acid workup:

Reported yields exceed 85% under optimized conditions .

Green Chemistry Approaches

Recent advancements employ catalytic amounts of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance reaction efficiency and reduce waste . Microwave-assisted synthesis has also been explored, achieving 90% yield in 15 minutes compared to 6 hours under conventional heating .

Table 4: Comparative Synthesis Methods

| Method | Catalyst | Time | Yield |

|---|---|---|---|

| Classical Claisen | NaOEt | 6 h | 85% |

| Ionic Liquid | [BMIM][BF₄] | 3 h | 88% |

| Microwave-Assisted | None | 15 min | 90% |

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to γ-lactams via intramolecular cyclization with primary amines. For example, reaction with benzylamine produces a pyrrolidone scaffold found in neuromodulatory drugs .

Agrochemicals

Derivatization via Horner-Wadsworth-Emmons reactions yields α,β-unsaturated ketones used as insect pheromone analogs. A 2024 study demonstrated 95% efficacy in disrupting mating patterns of Plutella xylostella when formulated into slow-release matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume